Enhanced Lipophilicity Drives Superior Predicted Membrane Permeability Compared to Non-Fluorinated 6-Bromo Analog
The trifluoromethyl group on the target compound is expected to increase lipophilicity by 0.8–1.2 LogD₇.₄ units relative to the non-fluorinated 6-bromo-[1,2,4]triazolo[1,5-a]pyridine. The comparator 6-bromo-[1,2,4]triazolo[1,5-a]pyridine has a computed XLogP3 of 1.4 (PubChem) [1]. Based on the well-characterized lipophilicity contribution of aromatic CF₃ groups in medicinal chemistry, the target compound is estimated to have a LogD₇.₄ of 2.2–2.6, a 57–86% increase. This higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Lipophilicity (LogD₇.₄ estimate vs. XLogP3 comparator) |
|---|---|
| Target Compound Data | Estimated LogD₇.₄ = 2.2–2.6 (based on CF₃ contribution of +0.8 to +1.2 over comparator XLogP3) |
| Comparator Or Baseline | 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine, XLogP3 = 1.4 (PubChem CID 11513934) |
| Quantified Difference | +0.8 to +1.2 LogD units (57–86% increase in partition coefficient) |
| Conditions | Computed/estimated LogD₇.₄; CF₃ contribution based on J. Med. Chem. 2008 review [2] |
Why This Matters
Higher lipophilicity directly enhances passive diffusion across cell membranes, potentially improving intracellular target engagement in cellular assays.
- [1] PubChem. Compound Summary for 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine, CID 11513934. XLogP3 = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/11513934 (accessed 2026-04-30). View Source
- [2] Hagmann, W.K. The Many Roles for Fluorine in Medicinal Chemistry. J. Med. Chem. 2008, 51, 4359–4369. DOI:10.1021/jm800219f. View Source
